molecular formula C23H22ClFN6O3 B8689925 Factor D inhibitor 6

Factor D inhibitor 6

Cat. No.: B8689925
M. Wt: 484.9 g/mol
InChI Key: YAALCKJNOOFODD-SKNMWMDOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Factor D inhibitor 6 is a small molecule designed to inhibit the activity of complement factor D, a serine protease involved in the activation of the alternative complement pathway. This pathway plays a crucial role in the immune system by identifying and eliminating pathogens. This compound is being explored for its potential therapeutic applications in treating diseases such as paroxysmal nocturnal hemoglobinuria, atypical hemolytic uremic syndrome, and other complement-mediated disorders .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Factor D inhibitor 6 involves multiple steps, including the formation of key intermediates and the final coupling reactionsThe reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity .

Industrial Production Methods

Industrial production of this compound requires scaling up the laboratory synthesis to a larger scale while maintaining the efficiency and safety of the process. This involves optimizing reaction conditions, using industrial-grade equipment, and implementing stringent quality control measures. The production process may also include purification steps such as crystallization, filtration, and chromatography to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions

Factor D inhibitor 6 undergoes various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms into the molecule.

    Reduction: Removal of oxygen atoms or addition of hydrogen atoms.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure selectivity and efficiency .

Major Products Formed

The major products formed from these reactions depend on the specific functional groups involved. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various substituted analogs of this compound .

Scientific Research Applications

Factor D inhibitor 6 has a wide range of scientific research applications, including:

Mechanism of Action

Factor D inhibitor 6 exerts its effects by binding to the active site of complement factor D, thereby inhibiting its protease activity. This prevents the cleavage of factor B and the formation of the C3 convertase complex, which is essential for the activation of the alternative complement pathway. By blocking this pathway, this compound reduces complement-mediated inflammation and tissue damage .

Properties

Molecular Formula

C23H22ClFN6O3

Molecular Weight

484.9 g/mol

IUPAC Name

1-[2-[(1R,3S,5R)-3-[[(1R)-1-(3-chloro-2-fluorophenyl)ethyl]carbamoyl]-2-azabicyclo[3.1.0]hexan-2-yl]-2-oxoethyl]pyrazolo[3,4-c]pyridine-3-carboxamide

InChI

InChI=1S/C23H22ClFN6O3/c1-11(13-3-2-4-15(24)20(13)25)28-23(34)17-8-12-7-16(12)31(17)19(32)10-30-18-9-27-6-5-14(18)21(29-30)22(26)33/h2-6,9,11-12,16-17H,7-8,10H2,1H3,(H2,26,33)(H,28,34)/t11-,12-,16-,17+/m1/s1

InChI Key

YAALCKJNOOFODD-SKNMWMDOSA-N

Isomeric SMILES

C[C@H](C1=C(C(=CC=C1)Cl)F)NC(=O)[C@@H]2C[C@H]3C[C@H]3N2C(=O)CN4C5=C(C=CN=C5)C(=N4)C(=O)N

Canonical SMILES

CC(C1=C(C(=CC=C1)Cl)F)NC(=O)C2CC3CC3N2C(=O)CN4C5=C(C=CN=C5)C(=N4)C(=O)N

Origin of Product

United States

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